Cas no 1000068-26-7 ((1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid)
(1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- 1-Boc-6-Fluoro-1H-indole-2-boronic acid
- (1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid
- [6-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
- 1H- Indole-1-carboxylic acid, 2-borono-6-fluoro-, 1-(1,1-dimethylethyl) ester
- N-(Boc)-6-fluoroindole-2-boronic acid
- [1-(tert-butoxycarbonyl)-6-fluoro-H-indol-2-yl]boronic acid
- N-(BOC)-6-fluoro-indol-2-ylboronic acid
- N-Boc-6-Fluoro-1H-indol-2-ylboronic acid
- 6-FLUORO-1-TERT-BUTOXYCARBONYLINDOLE-2-BORONIC ACID
- {1-[(tert-butoxy)carbonyl]-6-fluoro-1H-indol-2-yl}boronic acid
- 1H-Indole-1-carboxylic acid, 2-borono-6-fluoro-, 1-(1,1-dimethylethyl) ester
- [1-(tert-butoxycarbonyl)-6-fluoro-1h-indol-2-yl]boronic acid
- GARRUKBUEWVRCV-UHFFFAOYSA-N
- M
- 1000068-26-7
- AM20050478
- 2,2-DIMETHOXYBIPHENYL
- CS-B0480
- 1-Boc-6-fluoroindole-2-boronic Acid
- J-523157
- (1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronicacid
- N-(Boc)-6-fluoroindole-2-boronic acid, AldrichCPR
- SY239513
- A897774
- SCHEMBL513618
- AS-30789
- AKOS015836499
- 1H-Indole-1-carboxylic acid,2-borono-6-fluoro-,1-(1,1-dimethylethyl)ester
- 1-(tert-butoxycarbonyl)-6-fluoro-1H-indol-2-ylboronic acid
- DTXSID30656791
- MFCD09953519
- 1-(t-butoxycarbonyl)-6-fluoro-2-indolylboronic acid
- n-boc-6-fluoroindole-2-boronic acid
- FT-0649029
- 1-(tert-butoxycarbonyl)-6-fluoroindol-2-ylboronic acid
- (1-tert-butoxycarbonyl-6-fluoro-indol-2-yl)boronic acid
- (1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid
-
- MDL: MFCD09953519
- Inchi: 1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3
- InChI Key: GARRUKBUEWVRCV-UHFFFAOYSA-N
- SMILES: FC1C=CC2C=C(B(O)O)N(C(=O)OC(C)(C)C)C=2C=1
Computed Properties
- Exact Mass: 279.10800
- Monoisotopic Mass: 279.1078163 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.7
- Molecular Weight: 279.07
Experimental Properties
- Density: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.031 g/l) (25 º C),
- PSA: 71.69000
- LogP: 1.24340
(1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 069848-1g |
N-(Boc)-6-fluoroindole-2-boronic acid, 98% |
1000068-26-7 | 98% | 1g |
$365.00 | 2023-09-10 | |
| Matrix Scientific | 069848-5g |
N-(Boc)-6-fluoroindole-2-boronic acid, 98% |
1000068-26-7 | 98% | 5g |
$885.00 | 2023-09-10 | |
| ChemScence | CS-B0480-1g |
1H-Indole-1-carboxylic acid, 2-borono-6-fluoro-, 1-(1,1-dimethylethyl) ester |
1000068-26-7 | ≥98.0% | 1g |
$184.0 | 2022-04-28 | |
| ChemScence | CS-B0480-5g |
1H-Indole-1-carboxylic acid, 2-borono-6-fluoro-, 1-(1,1-dimethylethyl) ester |
1000068-26-7 | ≥98.0% | 5g |
$720.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F11440-100mg |
(1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid |
1000068-26-7 | 98% | 100mg |
¥1862.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F11440-1g |
(1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid |
1000068-26-7 | 98% | 1g |
¥5332.0 | 2023-09-07 | |
| TRC | B657248-25mg |
N-(Boc)-6-fluoroindole-2-boronic Acid |
1000068-26-7 | 25mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B657248-50mg |
N-(Boc)-6-fluoroindole-2-boronic Acid |
1000068-26-7 | 50mg |
$ 133.00 | 2023-04-18 | ||
| TRC | B657248-100mg |
N-(Boc)-6-fluoroindole-2-boronic Acid |
1000068-26-7 | 100mg |
$ 196.00 | 2023-04-18 | ||
| TRC | B657248-250mg |
N-(Boc)-6-fluoroindole-2-boronic Acid |
1000068-26-7 | 250mg |
$ 345.00 | 2023-04-18 |
(1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid Suppliers
(1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on (1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid
Introduction to (1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic Acid (CAS No. 1000068-26-7)
(1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid, with the CAS number 1000068-26-7, is a specialized boronic acid derivative that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their versatile applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the construction of complex molecular architectures.
The structure of this compound features a fluoro-substituted indole core, which is a common motif in many biologically active molecules. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the indole ring adds an additional layer of functionality, making it a valuable intermediate in the synthesis of more intricate pharmacophores. The boronic acid moiety at the 2-position of the indole ring enhances its reactivity in cross-coupling reactions, facilitating the formation of carbon-carbon bonds under palladium catalysis.
In recent years, boronic acid derivatives have been extensively studied for their role in drug discovery and development. The unique electronic properties of the boron atom in these compounds allow for selective interactions with biological targets, making them attractive for designing novel therapeutic agents. Specifically, the fluoro-substituent in this molecule imparts metabolic stability and can influence pharmacokinetic properties, which are critical factors in drug design.
Recent advancements in synthetic methodologies have further highlighted the importance of this compound. For instance, studies have demonstrated its utility in the preparation of fluorinated indole derivatives, which are known to exhibit enhanced binding affinity to certain protein targets. These findings have opened new avenues for developing treatments against various diseases, including cancer and neurological disorders.
The application of (1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid extends beyond pharmaceuticals into materials science and agrochemicals. Its ability to participate in cross-coupling reactions makes it a valuable building block for synthesizing polymers and functional materials with tailored properties. Additionally, fluorinated indole derivatives have shown promise as intermediates in the development of advanced agrochemicals that offer improved efficacy and environmental safety.
The synthesis of (1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid typically involves multi-step organic transformations, starting from commercially available precursors such as 6-fluoroindole. The introduction of the Boc group requires careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as flow chemistry have been employed to optimize these processes, improving scalability and reducing waste.
Ongoing research continues to explore new applications for this compound. For example, computational studies have suggested that modifications to its structure could enhance its bioavailability and reduce potential side effects. These insights are driving further experimentation to develop more effective derivatives for therapeutic use.
The role of computational chemistry in understanding the reactivity and biological activity of (1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid cannot be overstated. Molecular modeling techniques have enabled researchers to predict how different substituents will affect the molecule's behavior, guiding the design of more potent and selective compounds. This interdisciplinary approach is crucial for accelerating drug discovery efforts.
In conclusion, (1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid (CAS No. 1000068-26-7) is a versatile and highly functional compound with significant potential in pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it an indispensable tool for synthetic chemists, while its biological relevance ensures continued interest from researchers worldwide.
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